2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
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Overview
Description
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H20N8O2 and its molecular weight is 380.412. The purity is usually 95%.
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Biological Activity
The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of pyrimidine and pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is C19H22N8O2 with a molecular weight of 394.4 g/mol. The synthesis typically involves multi-step organic reactions, including the coupling of pyrimidine-pyrazole intermediates with other functional groups under controlled conditions to optimize yield and purity .
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as Src and p38-MAPK . The specific compound may interact with these pathways, although direct evidence is limited.
Neuroprotective Effects
The compound is also being investigated for potential neuroprotective and anti-neuroinflammatory properties. It is hypothesized that it may inhibit endoplasmic reticulum stress pathways and reduce apoptosis through interactions with proteins like ATF4 and NF-kB. These mechanisms could make it a candidate for treating neurodegenerative diseases.
Antiviral Activity
There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors against viruses, including coronaviruses. The compound's structure may allow it to function similarly, potentially targeting viral replication mechanisms .
The proposed mechanism involves the inhibition of critical signaling pathways associated with inflammation and cell survival. By targeting specific kinases and transcription factors, the compound could modulate cellular responses to stress and inflammation, leading to reduced disease symptoms in various models .
Case Studies and Research Findings
A number of studies have explored the biological activities of related compounds:
- Antipathogenic Activities : Pyrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activities against various pathogens .
- Inhibition Studies : Specific analogues have demonstrated IC50 values in the low micromolar range against key targets in cancer biology, indicating potent activity .
- Neuroprotective Studies : Investigations into similar compounds have shown promise in reducing neuroinflammation in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Compound Name | Target | Activity | IC50 (μM) |
---|---|---|---|
Pyrazolyl-Urea Derivative | IKK-2 | Anticancer | 0.013 |
Pyrimidine-Pyrazole Analog | Src Kinase | Anticancer | 0.044 |
Pyrazolo[1,5-a]pyrimidine | CSNK2A2 | Antiviral | 0.023 |
Scientific Research Applications
Anticancer Potential
Recent studies indicate that compounds containing similar scaffolds have demonstrated significant anticancer activity. For example, derivatives of the pyrazolo[4,3-d]pyrimidine class have shown promising results against various cancer cell lines:
-
Mechanism of Action :
- Induction of Apoptosis : Compounds have been shown to trigger programmed cell death in cancer cells.
- Kinase Inhibition : Many derivatives act as inhibitors of critical kinases involved in tumor progression.
- Case Studies :
Anti-inflammatory Applications
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of related compounds:
- Efficacy in Anemia Models : A study demonstrated that a pyrazolo[4,3-d]pyrimidine derivative increased hemoglobin levels in anemic rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes erythropoietin production .
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. Molecular docking simulations suggest that this compound may effectively bind to enzymes involved in cancer and inflammatory pathways, supporting its potential therapeutic applications.
Summary Table of Applications
Properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-13-22-15(26-8-4-5-21-26)9-17(23-13)28-12-16(27)24-14-10-19-18(20-11-14)25-6-2-3-7-25/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAYWNRFGNUTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3CCCC3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.